molecular formula C10H13ClO2 B6327025 1-(4-Chlorophenoxy)-2-methylpropan-2-ol CAS No. 111226-04-1

1-(4-Chlorophenoxy)-2-methylpropan-2-ol

Cat. No.: B6327025
CAS No.: 111226-04-1
M. Wt: 200.66 g/mol
InChI Key: MKUYGDFGCXQGDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorophenoxy)-2-methylpropan-2-ol is an organic compound with the molecular formula C10H13ClO2. It is a derivative of phenol and is characterized by the presence of a chlorophenoxy group attached to a methylpropanol backbone. This compound is of interest due to its various applications in scientific research and industry.

Preparation Methods

The synthesis of 1-(4-Chlorophenoxy)-2-methylpropan-2-ol typically involves the reaction of 4-chlorophenol with an appropriate alkylating agent under controlled conditions. One common method involves the use of 2-chloro-2-methylpropane as the alkylating agent. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then subjected to purification processes, such as distillation or recrystallization, to obtain the desired product with high purity .

Chemical Reactions Analysis

1-(4-Chlorophenoxy)-2-methylpropan-2-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major products formed from these reactions include ketones, carboxylic acids, alcohols, and various substituted derivatives.

Scientific Research Applications

1-(4-Chlorophenoxy)-2-methylpropan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenoxy)-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(4-Chlorophenoxy)-2-methylpropan-2-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural configuration and the resulting chemical and biological properties, which make it suitable for a wide range of applications in research and industry.

Properties

IUPAC Name

1-(4-chlorophenoxy)-2-methylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO2/c1-10(2,12)7-13-9-5-3-8(11)4-6-9/h3-6,12H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKUYGDFGCXQGDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COC1=CC=C(C=C1)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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